2-(Methyl-pyridin-3-ylmethyl-amino)-ethanol
Overview
Description
2-(Methyl-pyridin-3-ylmethyl-amino)-ethanol is an organic compound that features a pyridine ring substituted with a methyl group and an ethanolamine moiety
Mechanism of Action
Target of Action
Jay2-22-33 primarily targets the amyloid-beta (Aβ) peptides . These peptides are crucial in the pathogenesis of Alzheimer’s disease, as their aggregation in the brain is believed to cause the disease .
Mode of Action
Jay2-22-33 interacts with its targets by reducing the levels of Aβ peptides. It has been shown to significantly decrease the amount of Aβ monomers secreted by N2a neuroblastoma cells . This interaction results in a reduction of Aβ toxicity .
Biochemical Pathways
The compound affects the biochemical pathway involving the aggregation of Aβ peptides. By reducing the levels of these peptides, Jay2-22-33 prevents their aggregation, which is a key factor in the progression of Alzheimer’s disease .
Result of Action
The primary result of Jay2-22-33’s action is the reduction of Aβ toxicity. This is achieved by delaying the paralysis caused by the aggregation of Aβ peptides . The compound also improves cognitive performance in a transgenic mouse model of Alzheimer’s disease .
Action Environment
The efficacy and stability of Jay2-22-33 can be influenced by environmental factors. For instance, the compound’s protective effect against Aβ toxicity requires both the insulin signaling pathway and nicotinic acetylcholine receptors (nAChRs) . This suggests that factors affecting these systems could potentially influence the action of Jay2-22-33.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Methyl-pyridin-3-ylmethyl-amino)-ethanol typically involves the reaction of 3-methylpyridine with an appropriate amine and an alcohol. One common method is the reductive amination of 3-methylpyridine with formaldehyde and ethanolamine under catalytic hydrogenation conditions. The reaction is usually carried out in the presence of a hydrogenation catalyst such as palladium on carbon.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and optimized reaction conditions can enhance the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
2-(Methyl-pyridin-3-ylmethyl-amino)-ethanol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Introduction of various functional groups onto the pyridine ring.
Scientific Research Applications
2-(Methyl-pyridin-3-ylmethyl-amino)-ethanol has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
3-Methylpyridine: A precursor in the synthesis of 2-(Methyl-pyridin-3-ylmethyl-amino)-ethanol.
Ethanolamine: Another precursor used in the synthesis.
N-Methylpyridin-3-amine: A structurally related compound with similar properties.
Uniqueness
This compound is unique due to its combination of a pyridine ring and an ethanolamine moiety, which imparts distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and development.
Properties
IUPAC Name |
2-[methyl(pyridin-3-ylmethyl)amino]ethanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2O/c1-11(5-6-12)8-9-3-2-4-10-7-9/h2-4,7,12H,5-6,8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AONUOBNHKYQJIO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCO)CC1=CN=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001271131 | |
Record name | 2-[Methyl(3-pyridinylmethyl)amino]ethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001271131 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
121489-14-3 | |
Record name | 2-[Methyl(3-pyridinylmethyl)amino]ethanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=121489-14-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-[Methyl(3-pyridinylmethyl)amino]ethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001271131 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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